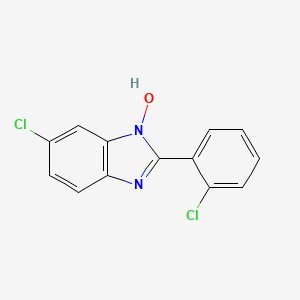
2-Quinolinamine, N,N-dimethyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinamine, N,N-dimethyl-6-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQN and has a molecular formula of C12H11N3O2. It is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
DMQN has been used in various scientific research applications such as fluorescent sensing, DNA-binding studies, and as a potential anticancer agent. DMQN has been shown to selectively bind to DNA and inhibit the proliferation of cancer cells. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Wirkmechanismus
The mechanism of action of DMQN is not fully understood, but it is believed to interact with DNA by intercalation and hydrogen bonding. The nitro group in DMQN is thought to play a crucial role in its anticancer activity by generating reactive oxygen species (ROS) that cause DNA damage and cell death.
Biochemical and Physiological Effects
DMQN has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that DMQN can induce apoptosis in cancer cells and inhibit the growth of tumors. DMQN has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, DMQN has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMQN is its high selectivity for binding to DNA, making it an excellent tool for studying DNA-protein interactions. DMQN is also relatively easy to synthesize and has a high yield. However, one limitation of DMQN is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of DMQN in scientific research. One potential application is as a fluorescent probe for the detection of metal ions in biological samples. DMQN could also be further developed as a potential anticancer agent, and its mechanism of action could be further elucidated. Additionally, DMQN could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.
Conclusion
In conclusion, 2-Quinolinamine, N,N-dimethyl-6-nitro- is a promising chemical compound with significant potential for scientific research applications. Its high selectivity for DNA binding and low toxicity in normal cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of DMQN involves the reaction of 2-aminobenzonitrile with dimethylformamide dimethyl acetal and nitric acid. This reaction yields DMQN as a yellow crystalline solid with a yield of approximately 70%. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-nitroquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZYROHZKZEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 3-(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate](/img/structure/B2911044.png)
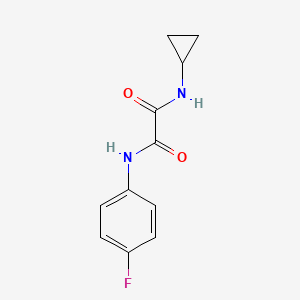
![Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate](/img/structure/B2911050.png)
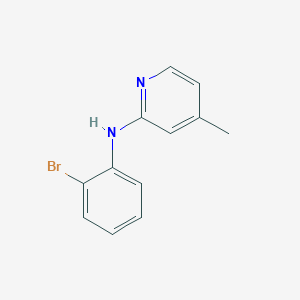
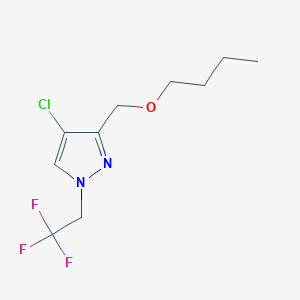
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2911053.png)
![1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2911054.png)

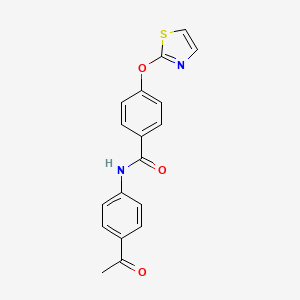


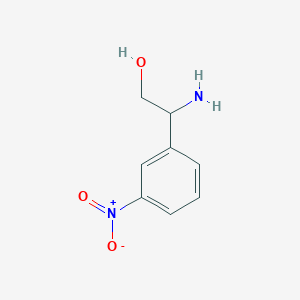
![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2911064.png)
